N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of furan, thiophene, and trifluoromethyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-3-carboxaldehyde, thiophene-2-carboxaldehyde, and 3-(trifluoromethyl)benzenesulfonyl chloride.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, alkylating agents, and strong bases.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, potentially enhancing the activity and selectivity of metal catalysts.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biochemical Research: Used as a probe to study enzyme activities or receptor binding.
Industry
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a component in advanced materials.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the furan and thiophene rings may facilitate interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-benzenesulfonamide: Similar structure but with a different position of the furan ring.
N-(pyridin-3-ylmethyl)-N-(thiophen-2-ylmethyl)-benzenesulfonamide: Contains a pyridine ring instead of a furan ring.
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-benzenesulfonamide: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide distinguishes it from similar compounds, potentially enhancing its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for various applications, particularly in fields requiring high-performance materials or potent bioactive agents.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3S2/c18-17(19,20)14-3-1-5-16(9-14)26(22,23)21(10-13-6-7-24-12-13)11-15-4-2-8-25-15/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFXXJVUNGMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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